molecular formula C19H15ClN2O B15083947 N'-(3-Chlorophenyl)-N,N-diphenylurea CAS No. 618444-20-5

N'-(3-Chlorophenyl)-N,N-diphenylurea

Cat. No.: B15083947
CAS No.: 618444-20-5
M. Wt: 322.8 g/mol
InChI Key: GFXBXRNKFBNOAV-UHFFFAOYSA-N
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Description

N'-(3-Chlorophenyl)-N,N-diphenylurea is a chemical compound of high interest in medicinal chemistry and drug discovery, particularly for metabolic disease research. Recent scientific investigations have identified this specific diarylurea derivative as a potent inhibitor of the α-glucosidase enzyme, a key target in the management of Type 2 Diabetes Mellitus (T2DM). In vitro studies have demonstrated that this compound exhibits significant inhibitory activity, with an IC50 value as low as 2.14 µM, markedly surpassing the potency of the common control, acarbose . Its mechanism involves binding to the active site of the α-glucosidase enzyme, with key interactions believed to occur with amino acid residues such as Glu277 and Asn350, thereby slowing carbohydrate digestion and modulating blood glucose levels . Beyond its application in diabetes research, the 1,3-diphenylurea scaffold is recognized for its privileged status in pharmacology. Diarylurea-based compounds are extensively investigated for a broad spectrum of therapeutic properties, including potential antitumor, antimalarial, antithrombotic, and antibacterial activities, due to their excellent ability to bind with various biological receptors and enzymes . The core diphenylurea structure itself is also a known cytokinin, a type of plant hormone that can induce flower development . This product is offered exclusively for research applications. It is intended for use in biochemical and pharmacological studies, high-throughput screening, and as a lead compound for the synthesis and development of novel therapeutic agents. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

618444-20-5

Molecular Formula

C19H15ClN2O

Molecular Weight

322.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-1,1-diphenylurea

InChI

InChI=1S/C19H15ClN2O/c20-15-8-7-9-16(14-15)21-19(23)22(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,(H,21,23)

InChI Key

GFXBXRNKFBNOAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Chemical Derivatization Strategies and Analog Design of N 3 Chlorophenyl N,n Diphenylurea

Rational Design of N'-(3-Chlorophenyl)-N,N-diphenylurea Analogues

The rational design of analogues based on the this compound core is primarily driven by the objective of modulating its physicochemical and pharmacological properties. The urea (B33335) moiety itself is a critical pharmacophore, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen serving as a hydrogen bond acceptor. researchgate.net This dual functionality allows for robust interactions with biological targets. nih.gov The three phenyl rings offer extensive surfaces for modification, enabling fine-tuning of the molecule's steric bulk, electronic properties, and lipophilicity.

Modulating Substitution Patterns on Phenyl Rings

For instance, research on phenyl urea derivatives as IDO1 inhibitors has shown a strong preference for para-substitution on the phenyl ring. While para-halogen substituents like fluorine, chlorine, and bromine resulted in similar activity, the introduction of bulky groups like isopropyl at the same position led to a loss of activity. nih.gov This suggests that steric hindrance plays a significant role in target binding. Conversely, studies on diphenylurea-clubbed imine analogs for diabetic management found that meta-substitution with a fluoro group had an inverse effect on activity compared to para-substitution. nih.gov

These findings underscore the importance of systematic exploration of the substitution space on all three phenyl rings of this compound. Modifications could include:

On the 3-chlorophenyl ring: Introducing additional substituents to explore electronic effects or displace the chlorine atom with other halogens or functional groups.

On the N,N-diphenyl rings: Placing electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., trifluoromethyl, nitro) at the ortho, meta, or para positions to modulate binding affinity and solubility.

The following table summarizes common substituents and their potential rationale for inclusion in analogue design, based on findings from related diphenylurea derivatives.

Substituent GroupPosition(s)Rationale for Introduction
Fluoro (F), Chloro (Cl)para, metaEnhance binding affinity, improve metabolic stability, modulate lipophilicity. nih.govnih.gov
Methyl (CH₃)paraCan provide beneficial hydrophobic interactions with the target protein. nih.gov
Methoxy (OCH₃)paraMay enhance activity through electronic effects or by forming additional hydrogen bonds.
Trifluoromethyl (CF₃)metaActs as a strong electron-withdrawing group and can improve metabolic stability and membrane permeability.

Introduction of Heterocyclic Moieties (e.g., Triazole, Tetrahydroquinoline, Schiff Bases)

Incorporating heterocyclic scaffolds into the this compound structure is a powerful strategy to expand its chemical diversity and introduce novel pharmacological properties. rsc.org Heterocycles can act as bioisosteres for phenyl rings, introduce new hydrogen bonding sites, improve solubility, and create unique three-dimensional conformations for optimized target engagement. mdpi.com

Several research efforts have successfully appended heterocyclic moieties to diphenylurea cores:

Triazoles: In the pursuit of novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, diphenylurea structures have been linked to 1,2,3-triazole rings. nih.govfrontiersin.org This was achieved with the expectation that the triazole moiety would confer specific inhibitory functions. frontiersin.org

Pyridines: Aryl pyridine (B92270) moieties have been appended to 1,3-diphenylurea (B7728601) scaffolds to create dual inhibitors of c-MET and VEGFR-2, which are key receptors in cancer progression. nih.gov The design rationale involves using the ureido group as the hydrogen-bonding region and the appended rings to fit into specific hydrophobic pockets of the target kinases. nih.gov

Schiff Bases: Schiff bases derived from 1,3-diphenylurea derivatives have been synthesized and evaluated for their potential in managing diabetes mellitus by inhibiting α-glucosidase. nih.gov

Benzothiazoles: The functionalization of benzothiazole (B30560) derivatives with urea moieties has been explored to create compounds with potential antiproliferative activity. mdpi.com

These examples demonstrate the versatility of incorporating heterocyclic systems to generate analogues of this compound with diverse and potentially enhanced biological activities.

Synthetic Procedures for Derivatization of the N,N-Diphenylurea Core

The synthesis of this compound analogues can be approached through two main strategies: modification of the pre-formed core structure or a de novo synthesis using functionalized starting materials. The classical approach to forming the core urea linkage involves the reaction of an amine with an isocyanate or a phosgene (B1210022) equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI). nih.govmdpi.com

Functionalization of the Chlorophenyl Moiety

Direct functionalization of the 3-chlorophenyl ring on the intact this compound molecule via electrophilic aromatic substitution can be challenging due to potential side reactions and issues with regioselectivity. A more controlled and widely used approach involves the synthesis of the final compound from a pre-functionalized aniline (B41778).

For example, to introduce a fluoro group at the 4-position of the chlorophenyl ring, the synthesis would start with 3-chloro-4-fluoroaniline. This aniline would be reacted with diphenylcarbamoyl chloride or an equivalent reagent to yield the desired N'-(3-chloro-4-fluorophenyl)-N,N-diphenylurea. This bottom-up approach allows for precise control over the substitution pattern on this specific ring.

Modifications on the N,N-Diphenyl Substructure

Similar to the chlorophenyl moiety, direct electrophilic substitution on the N,N-diphenyl rings of the parent compound may lack specific control. A more robust synthetic strategy is to employ a substituted diphenylamine (B1679370) as a starting material. For instance, to synthesize an analogue with methoxy groups on both N-phenyl rings, one would start with bis(4-methoxyphenyl)amine. This amine can be reacted with 3-chlorophenyl isocyanate to furnish the target derivative, 1-(3-chlorophenyl)-3,3-bis(4-methoxyphenyl)urea. This method ensures that modifications are specifically located on the N,N-diphenyl substructure.

The general synthetic route for unsymmetrical ureas often involves the reaction of an amine with an isocyanate, which can be generated in situ from the corresponding amine using phosgene or a safer equivalent. mdpi.com For example, reacting a substituted diphenylamine with triphosgene would generate a diphenylcarbamoyl chloride intermediate, which can then be coupled with a substituted aniline to produce the final derivatized compound.

Characterization of Derivatized Compounds and Confirmation of Structure

The definitive confirmation of the structure of newly synthesized this compound derivatives requires a combination of modern spectroscopic techniques. These methods provide unambiguous evidence of the chemical structure, connectivity, and purity of the compounds.

Standard characterization involves a suite of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify and assign the protons in the molecule, confirming the substitution patterns on the aromatic rings and identifying the N-H proton of the urea linkage. nih.gov ¹³C NMR spectroscopy is crucial for identifying all carbon atoms, including the characteristic downfield signal of the urea carbonyl carbon. nih.govnih.gov For more complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon connectivities, providing unequivocal structural proof. ipb.pt

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is essential for determining the accurate mass of the synthesized compound. frontiersin.orgnih.gov This measurement allows for the confirmation of the elemental formula, providing strong evidence that the target molecule has been formed.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify key functional groups. The urea moiety exhibits characteristic stretching vibrations, including the N-H stretch (typically around 3300 cm⁻¹) and the C=O carbonyl stretch (around 1630-1660 cm⁻¹). nih.gov

X-ray Crystallography: For compounds that can be grown as single crystals, X-ray crystallography provides the ultimate structural confirmation. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity and stereochemistry. nih.gov

The following table outlines the primary analytical techniques and the structural information they provide.

Analytical TechniqueInformation Provided
¹H NMR Confirms the number and chemical environment of protons; reveals substitution patterns on aromatic rings.
¹³C NMR Confirms the number and type of carbon atoms, including the urea carbonyl.
2D NMR (COSY, HSQC, HMBC) Establishes atom connectivity (H-H, C-H), resolving complex structural ambiguities.
High-Resolution MS Provides the exact molecular weight and confirms the elemental formula.
FT-IR Spectroscopy Identifies key functional groups, such as N-H and C=O bonds of the urea linkage.
X-ray Crystallography Determines the precise 3D molecular structure and intermolecular interactions in the solid state.

Biological Activities and Mechanistic Investigations of N 3 Chlorophenyl N,n Diphenylurea and Analogues

Plant Growth Regulatory Activities and Agrochemical Applications

The ability of N'-(3-Chlorophenyl)-N,N-diphenylurea and its analogues to inhibit CKX and exhibit cytokinin-like activity forms the basis for their application as plant growth regulators in agriculture. nih.gov By modulating cytokinin levels, these compounds can influence various aspects of plant growth, including cell division, germination, fruit set, and nutrient uptake. nih.gov

A notable diphenylurea derivative used in agriculture is forchlorfenuron (B1673536) (CPPU), which is utilized to increase the size of fruits such as grapes, apples, and kiwis. nih.gov These compounds can also inhibit flower shedding and increase yields in various crops. ishs.org The application of these plant growth regulators can be tailored to achieve specific outcomes depending on the concentration, timing, and method of application. ishs.org

The development of new diphenylurea derivatives as CKX inhibitors holds promise for improving crop productivity and stress tolerance. nih.gov For example, one compound was found to not only increase stress resistance and seed yield in Arabidopsis but also to improve grain yield in wheat, barley, and rapeseed under field conditions. nih.gov These findings underscore the potential of diphenylurea-based compounds as valuable tools in modern agriculture. nih.gov

Cytokinin-like Activity and Adventitious Root Formation Enhancement

This compound and related substituted diphenylurea derivatives have demonstrated notable effects on plant growth and development, specifically exhibiting cytokinin-like activity and the ability to enhance adventitious root formation. Research into a series of Cl-substituted diphenylurea derivatives has shed light on the structure-activity relationships that govern these physiological responses.

In a study evaluating various chlorinated diphenylureas, N-(3-chlorophenyl)-N'-phenylurea, a close analogue of the subject compound, displayed moderate cytokinin-like activity. This was observed in the betacyanin accumulation test in Amaranthus caudatus explants, where the compound at a concentration of 10 μM induced a significant increase in betacyanin production (98% over the control). Furthermore, in the tomato regeneration test, this compound, in the presence of 1,2-benzisoxazole-3-acetic acid (BOAA) as an auxin, facilitated shoot formation in 20% of the explants. This activity, while lower than that of the potent cytokinin thidiazuron (B128349) (TDZ), underscores the capacity of the 3-chloro substitution on the phenyl ring to elicit a cytokinin-like response.

The influence of these compounds on root development has also been a subject of investigation. While some diphenylurea derivatives actively promote adventitious root formation, the effect is highly dependent on the specific substitution pattern. For instance, N-(2-chlorophenyl)-N′-(4-chlorophenyl)urea significantly enhanced adventitious root formation in mung bean plantlets. This suggests that the presence and position of chlorine atoms on the phenyl rings are critical determinants of the biological activity of these compounds, influencing their interaction with plant hormonal pathways that regulate cell division and differentiation, leading to cytokinin-like effects and the promotion of root growth.

Table 1: Cytokinin-like Activity of N-(3-chlorophenyl)-N'-phenylurea

BioassayConcentration (μM)Auxin SupplementObserved Effect
Betacyanin Accumulation10None98% increase over control
Tomato Regeneration1020 μM BOAA20% of explants formed shoots

Herbicidal and Fungicidal Activity: Disruption of Metabolic Pathways in Target Organisms

The diarylurea class of compounds, which includes this compound, is known for its herbicidal and fungicidal properties. These activities are primarily attributed to the disruption of essential metabolic pathways in target organisms, such as photosynthesis in plants and cell division in fungi.

The herbicidal action of many diarylurea compounds is linked to their ability to inhibit photosynthetic electron transport (PET). While direct studies on this compound's effect on photosynthesis are not extensively detailed in the available literature, research on structurally similar compounds provides significant insights. For instance, studies on a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides have shown that the presence of electron-withdrawing substituents, such as chlorine atoms, on the phenyl ring is a key factor for their PET-inhibiting activity. These compounds act on photosystem II (PS II) of the photosynthetic apparatus, thereby blocking the flow of electrons and halting the production of energy needed for plant growth. The 3-chloro substitution in this compound suggests a similar mechanism of action, where the compound could bind to the D1 protein in PS II, disrupting the plastoquinone (B1678516) binding site and leading to the inhibition of photosynthesis and eventual death of the plant.

In terms of fungicidal activity, diarylureas are known to interfere with cell division. Although the precise mechanism for this compound is not specifically elucidated, the general mode of action for this class of fungicides often involves the inhibition of key enzymes or cellular processes necessary for mitosis. This can include disruption of the spindle apparatus or inhibition of tubulin polymerization, which are critical for chromosome segregation during cell division. Such interference leads to the cessation of fungal growth and proliferation.

Insect Growth Regulating (IGR) Activity against Vector Species

Phenylurea compounds have been identified as potent insect growth regulators (IGRs), a class of insecticides that interfere with the growth, development, and reproduction of insects. While specific data on the IGR activity of this compound against vector species is limited, the well-documented effects of analogous compounds, such as novaluron (B1679983), provide a strong basis for its potential in this area.

Novaluron, a benzoylphenyl urea (B33335) insecticide, acts as a chitin (B13524) synthesis inhibitor. nih.gov Chitin is a crucial component of the insect exoskeleton, and its synthesis is essential for the molting process. By inhibiting chitin formation, these compounds prevent the proper development of the insect's cuticle, leading to mortality during molting. innovationtoimpact.org This mode of action is particularly effective against larval stages of insects, including medically important vectors like mosquitoes. innovationtoimpact.org

The delayed action of IGRs means that mortality is often observed as the insect attempts to transition between developmental stages. innovationtoimpact.org Studies on novaluron have demonstrated its efficacy in controlling dengue vector mosquitoes, Aedes aegypti and Aedes albopictus, by inhibiting adult emergence from the pupal stage. core.ac.uk Given the structural similarities, it is plausible that this compound could exert a similar IGR effect, disrupting the life cycle of vector species and thereby offering a potential tool for vector control programs.

Table 2: IGR Activity of Novaluron (a Phenylurea Analogue) against Aedes Mosquitoes

SpeciesExposure DurationLC50 (ppm)LC99 (ppm)
Aedes aegypti7-day0.0470.144
Aedes albopictus7-day0.0490.151
Aedes aegypti14-day0.0020.006
Aedes albopictus14-day0.0050.01

Antiprotozoal Activity and Nucleic Acid Interaction Mechanisms

Diarylurea derivatives have emerged as a promising scaffold for the development of antiprotozoal agents. While direct studies on this compound are not extensively available, research on related 1,3-diphenylurea (B7728601) bisguanidines has demonstrated significant activity against protozoan parasites such as Trypanosoma brucei rhodesiense and Plasmodium falciparum. mdpi.com

The mechanism of action for these compounds is believed to involve interaction with the parasite's nucleic acids. Dicationic compounds, including derivatives of diphenylurea, are known to bind to the minor groove of DNA, particularly at AT-rich sequences. core.ac.uknih.gov This binding can interfere with DNA replication and transcription, leading to the inhibition of parasite growth and proliferation. Surface plasmon resonance (SPR) biosensor experiments have confirmed the binding of these compounds to AT-rich DNA. mdpi.com

The N-alkyl analogues of 1,3-diphenylurea bisguanidines have shown particularly potent activity, with submicromolar and low nanomolar IC50 values against P. falciparum and T. brucei, respectively. mdpi.com The structural features of this compound, including its aromatic rings, suggest that it may also have the potential to interact with DNA, although likely through a different binding mode than the dicationic bisguanidines. Further investigation is needed to fully characterize the antiprotozoal potential and the precise nucleic acid interaction mechanisms of this compound.

Broader Spectrum of Biological Action in Diarylurea Compounds

The diarylurea scaffold is a versatile pharmacophore that is present in a wide range of biologically active compounds. mdpi.comnih.gov Beyond the activities already discussed, diarylureas have been reported to possess a broad spectrum of other important biological properties, including antimicrobial, antiviral, antithrombotic, and anti-inflammatory effects. mdpi.comnih.gov

The antimicrobial activity of diarylureas extends to both bacteria and fungi. nih.gov Some derivatives have shown high potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antiviral properties of certain diarylureas have also been noted, making them of interest for the development of new therapeutic agents. nih.gov

In addition to their effects on pathogens, diarylureas have been investigated for their anti-inflammatory and antithrombotic activities. mdpi.com These properties are often linked to the inhibition of specific enzymes or receptors involved in inflammatory and coagulation pathways. The diverse biological activities of diarylurea compounds highlight their importance in medicinal chemistry and their potential for the development of new drugs to treat a wide range of diseases. mdpi.comnih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Impact of Substituent Electronic and Steric Effects on Biological Potency

The biological activity of a molecule is profoundly influenced by the electronic and steric properties of its constituent atoms and functional groups. Electronic effects refer to the influence of a substituent on the electron distribution within the molecule, while steric effects relate to the size and shape of the substituent, which can hinder or facilitate interaction with a target site. researchgate.netresearchgate.net

In diarylurea compounds, substituents on the phenyl rings can modulate activity by altering the molecule's binding affinity to its target. For instance, the introduction of a 3-alkyl substituent on certain benzazepine nuclei, a different class of compounds, was found to decrease both receptor affinity and inhibitory activity, suggesting an area of steric bulk intolerance at the active site. nih.gov This principle of steric hindrance is a key consideration in SAR studies. nih.gov

Role of Halogenation (e.g., Chlorine Substitution) on Activity

Halogenation, particularly the introduction of chlorine atoms, is a widely employed strategy in the development of pharmaceuticals and crop protection agents. eurochlor.org The inclusion of a chlorine atom into a biologically active molecule can substantially modify its properties and often enhances its intrinsic activity. eurochlor.orgresearchgate.net This improvement can be attributed to several factors. Chlorine is an electron-withdrawing group that can alter the electronic environment of the aromatic ring, potentially influencing hydrogen bonding and other non-covalent interactions with a biological target. researchgate.net

Furthermore, the addition of chlorine often increases the lipophilicity of a compound, which can enhance its ability to cross biological membranes and reach its site of action. researchgate.net Studies on various Cl-substituted diphenylurea derivatives have demonstrated that chloro-substitution is a viable tool for investigating and potentially enhancing biological activities, such as rooting or cytokinin-like effects in plants. researchgate.net Research on other heterocyclic compounds has also shown that the introduction of a chlorine substituent can improve biological activity, although its specific position is critical. nih.gov

Influence of Lipophilicity and Electron-Withdrawing Groups

Lipophilicity, often quantified as logP or logD, is a critical physicochemical parameter that describes a compound's ability to partition between a lipid and an aqueous phase. mdpi.com This property is paramount for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The chlorine atom in N'-(3-Chlorophenyl)-N,N-diphenylurea acts as a lipophilic and electron-withdrawing substituent.

The electron-withdrawing nature of chlorine affects the electron density of the phenyl ring, which can be a crucial factor for binding to target proteins. mdpi.com In some molecular series, electron-withdrawing substituents have been shown to decrease the potency of enzyme inhibition, while in others, they can enhance it. nih.gov QSAR models for other N,N-diphenylurea derivatives have highlighted the significance of lipophilicity, suggesting that this property is a key determinant of their biological activity. researchgate.net The interplay between a substituent's lipophilicity and its electronic effects is complex; studies on some series of compounds have found no obvious direct correlation between lipophilicity and activity, indicating that other factors like specific electronic or steric interactions are also at play. nih.gov

Positional Isomerism and its Modulation of Biological Efficacy

The specific position of a substituent on an aromatic ring can have a dramatic impact on a molecule's biological activity. This principle, known as positional isomerism, is a cornerstone of SAR analysis. For chloro-substituted diphenylureas, the location of the chlorine atom (i.e., ortho, meta, or para) is a critical determinant of efficacy. researchgate.net

Research involving a wide range of 28 Cl-substituted diphenylurea derivatives, differing in the number and position of the chloro-substituent, has underscored the importance of the substitution pattern. researchgate.net Symmetrical and asymmetrical substitutions lead to different biological outcomes. For example, in a study on pyrimidineselenone derivatives, it was found that while the presence of a chlorine substituent generally improved biological activity, its position significantly affected the magnitude of this activity. nih.gov This highlights that a simple presence of a halogen is insufficient to guarantee high potency; its precise placement is essential for optimal interaction with the biological target.

Identification of Pharmacophoric Features and Key Structural Motifs for Targeted Interactions

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.gov Identifying these features is a key step in understanding a compound's mechanism of action and in designing new, more potent analogues. Pharmacophore models are typically generated from a set of active molecules and can include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net

For the this compound scaffold, several key pharmacophoric features can be identified:

Hydrogen Bond Donor/Acceptor: The urea (B33335) moiety (-NH-C=O-) is a classic pharmacophoric element, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as a hydrogen bond acceptor.

Hydrophobic and Aromatic Regions: The three phenyl rings constitute significant hydrophobic and aromatic regions, which are crucial for engaging in van der Waals, pi-pi stacking, and hydrophobic interactions within a target's binding pocket.

Electron-Withdrawing Feature: The chlorine atom at the 3-position of one phenyl ring provides a specific electronic feature, influencing the electrostatic potential of the molecule and potentially forming specific halogen bonds or other interactions.

Comparative SAR Studies with Related Diarylurea Analogues

Comparing the activity of this compound with its analogues provides valuable SAR insights. Studies on various diarylurea derivatives have revealed key structural requirements for different biological activities. For instance, research on N,N-diphenylurea compounds as potential inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) showed that the nature of the linker and other substituents significantly impacted inhibitory potency. nih.gov

In a comprehensive study on Cl-substituted diphenylureas, compounds were synthesized with varying numbers and positions of chlorine atoms, both in symmetric and asymmetric configurations. researchgate.net The results showed a wide spectrum of action, with some derivatives enhancing adventitious root formation in plants while others exhibited cytokinin-like activity. researchgate.net This demonstrates that subtle structural modifications within the diarylurea class can lead to profoundly different biological outcomes.

The following interactive table presents data from comparative studies on various diarylurea derivatives, illustrating the impact of structural modifications on biological activity.

Compound NameStructureKey Structural Difference from Target CompoundReported Biological Activity/Potency
This compound C19H15ClN2O uni.lu-Parent compound of interest.
N,N'-bis(4-chlorophenyl)urea C13H10Cl2N2OSymmetric, two 4-chlorophenyl groups. researchgate.netShowed cytokinin-like activity. researchgate.net
N-(2-chlorophenyl)-N'-(4-chlorophenyl)urea C13H10Cl2N2OAsymmetric, 2-chloro and 4-chloro substitution. researchgate.netShowed cytokinin-like activity. researchgate.net
N,N'-bis(2,3-methylenedioxyphenyl)urea C15H12N2O5No chlorine, features methylenedioxy groups. researchgate.netEnhances adventitious root formation. researchgate.net
Compound 3g (IDO1 Inhibitor Series) C23H24FN5O2Features a triazole ring and isopropyl linker. nih.govPotent IDO1 inhibitor (IC50 = 1.73 µM). nih.gov
N-(3-chlorophenyl)-N'-phenylurea C13H11ClN2O nih.govLacks one of the N-phenyl groups.Analogue for comparative analysis. nih.gov

This comparative analysis underscores the chemical versatility of the diarylurea scaffold and the critical role that specific substitution patterns play in defining the biological activity profile of each analogue.

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